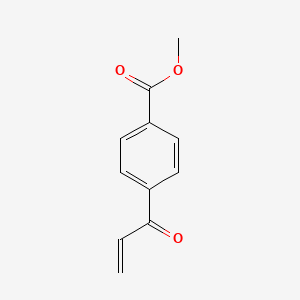
Methyl 4-acryloyl-benzoate
Overview
Description
Methyl 4-acryloyl-benzoate is an organic compound with the molecular formula C11H10O3 . It is also known by its synonyms, methyl 4-acryloylbenzoate and 4-Acryloyl-benzoic acid methyl ester .
Synthesis Analysis
The synthesis of Methyl 4-acryloyl-benzoate has been described in the literature. For instance, a convergent synthetic process was adopted to prepare the methyl 4- (2- ( (4-morpholinophenyl)amino)pyrimidin-4-yl) benzoate intermediate, by cyclization of 1- (4-morpholinophenyl)guanidine and methyl 4- (3- (dimethylamino)acryloyl)benzoate in high yield and mild conditions .Molecular Structure Analysis
The molecular structure of Methyl 4-acryloyl-benzoate consists of 11 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The exact mass is 190.06300 .Scientific Research Applications
- Effectiveness : Since 2016, numerous studies have demonstrated that methyl benzoate effectively controls a wide range of agricultural, stored product, and urban insect pests .
- Effects on Apple Quality : Research indicates that it can effectively manage pests while minimizing negative impacts on apple quality .
Botanical Insecticide
Post-Harvest Pest Control
Polymerization and Material Science
Future Directions
While specific future directions for Methyl 4-acryloyl-benzoate are not mentioned, it’s worth noting that similar compounds, like Methyl benzoate, are being explored as environmentally safe insecticides . This suggests potential future directions for the use of Methyl 4-acryloyl-benzoate in similar applications.
Mechanism of Action
Target of Action
It is known that similar compounds, such as benzophenone, indole, and benzimidazole moieties, have been important frameworks in the discovery of innovative drugs . These compounds have shown antimicrobial activity, suggesting that they may target key functional proteins in bacterial cell division .
Mode of Action
It is known that similar compounds exert their effects through various modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
Biochemical Pathways
It is known that similar compounds, such as methyl benzoate, are involved in the biosynthesis of floral scent in plants . The enzymes HcBSMT1 and HcBSMT2 have been shown to catalyze the methylation of benzoic acid and salicylic acid to form methyl benzoate and methyl salicylate, respectively .
Pharmacokinetics
Studies on similar compounds, such as methyl 3,4-dihydroxybenzoate (mdhb), have shown that these compounds exhibit fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of MDHB was found to be 23% . MDHB was also found to rapidly distribute to each tissue without long-term accumulation .
Result of Action
It is known that similar compounds have shown antimicrobial activity, suggesting that they may inhibit the growth of bacteria .
Action Environment
The action of Methyl 4-acryloyl-benzoate may be influenced by various environmental factors. For instance, similar compounds, such as methyl benzoate, have been found to be effective pesticides against a range of different agricultural, stored product, and urban insect pests . Therefore, the action, efficacy, and stability of Methyl 4-acryloyl-benzoate may vary depending on the specific environmental conditions.
properties
IUPAC Name |
methyl 4-prop-2-enoylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2/h3-7H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVDNYRRLOHNFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-acryloyl-benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1-Methylpyrrolidin-2-yl)methoxy]aniline](/img/structure/B3111952.png)
![Methyl (2s)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate](/img/structure/B3111964.png)
![8-(Oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3111966.png)
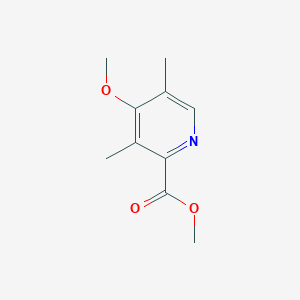
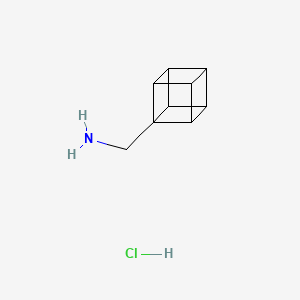
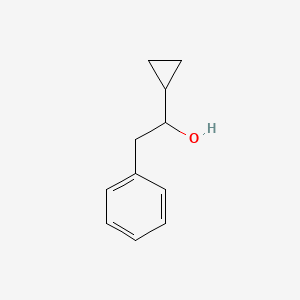
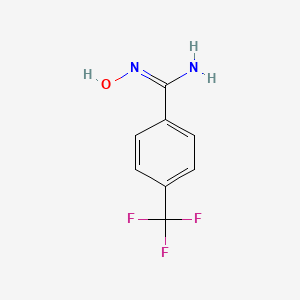
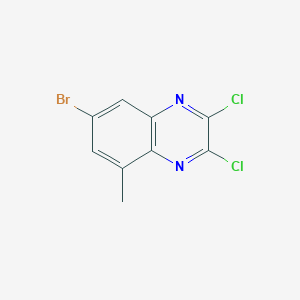
![trans-hexahydro-1H-cyclopenta[c]furan-5-one](/img/structure/B3112037.png)

![[3-(Benzyloxy)-5-chlorophenyl]methanamine](/img/structure/B3112048.png)
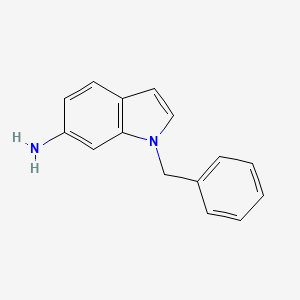
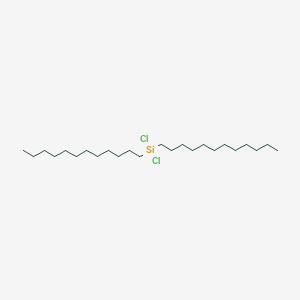
![[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol](/img/structure/B3112064.png)